

An In-depth Technical Guide to 1-Aminocyclohexanecarboxylic Acid (CAS 2756-85-6)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Aminocyclohexanecarboxylic acid

Cat. No.: B555797

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminocyclohexanecarboxylic acid (Ac6c), with CAS number 2756-85-6, is a cyclic, non-proteinogenic α -amino acid.^{[1][2]} Its constrained cyclic structure makes it a valuable building block in medicinal chemistry and drug development, particularly in the design of peptides and peptidomimetics with enhanced stability and specific conformational properties.^{[3][4]} This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and relevant experimental protocols for its use in research and development.

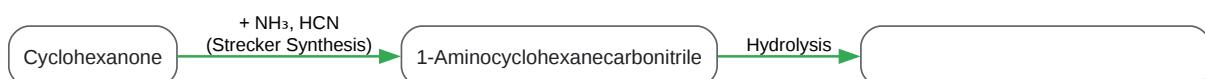
Physicochemical and Spectroscopic Data

The key physicochemical and spectroscopic properties of **1-Aminocyclohexanecarboxylic acid** are summarized below.

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	2756-85-6	
Molecular Formula	C ₇ H ₁₃ NO ₂	
Molecular Weight	143.18 g/mol	[2]
Appearance	White to off-white crystalline solid	[5] [6]
Melting Point	>300 °C	[6] [7]
Solubility	Moderately soluble in polar solvents like water and ethanol. [5]	[5]
pK _{a1} (Carboxyl Group)	~2.65	[7] [8]
pK _{a2} (Amino Group)	~10.03	[7] [8]
logP	-1.87	[8]
InChI	1S/C7H13NO2/c8-7(6(9)10)4-2-1-3-5-7/h1-5,8H2,(H,9,10)	[1] [2]
SMILES	NC1(CCCCC1)C(O)=O	

Table 2: Spectroscopic Data


Spectrum Type	Key Features and Observations	Source(s)
¹ H NMR	<p>Spectra are available for this compound.^[1] Due to its cyclic nature and the presence of both amino and carboxylic acid groups, the proton signals of the cyclohexane ring would appear as complex multiplets. The exact chemical shifts would be dependent on the solvent and pH.</p>	[1][9]
¹³ C NMR	<p>Spectra have been recorded for this compound.^[10] The spectrum would show distinct signals for the quaternary carbon C1 (bonded to both the amino and carboxyl groups), the carboxyl carbon, and the methylene carbons of the cyclohexane ring.</p>	[10]
IR Spectroscopy	<p>The IR spectrum exhibits characteristic absorption bands for the functional groups present. A strong, broad band for the O-H stretch of the carboxylic acid is expected around 2500-3300 cm⁻¹.^[11] The C=O stretch of the carbonyl group will show an intense band around 1690-1760 cm⁻¹.^{[11][12]} The C-O stretch and O-H bend will also be present.^{[11][13]}</p>	[11][12][13]

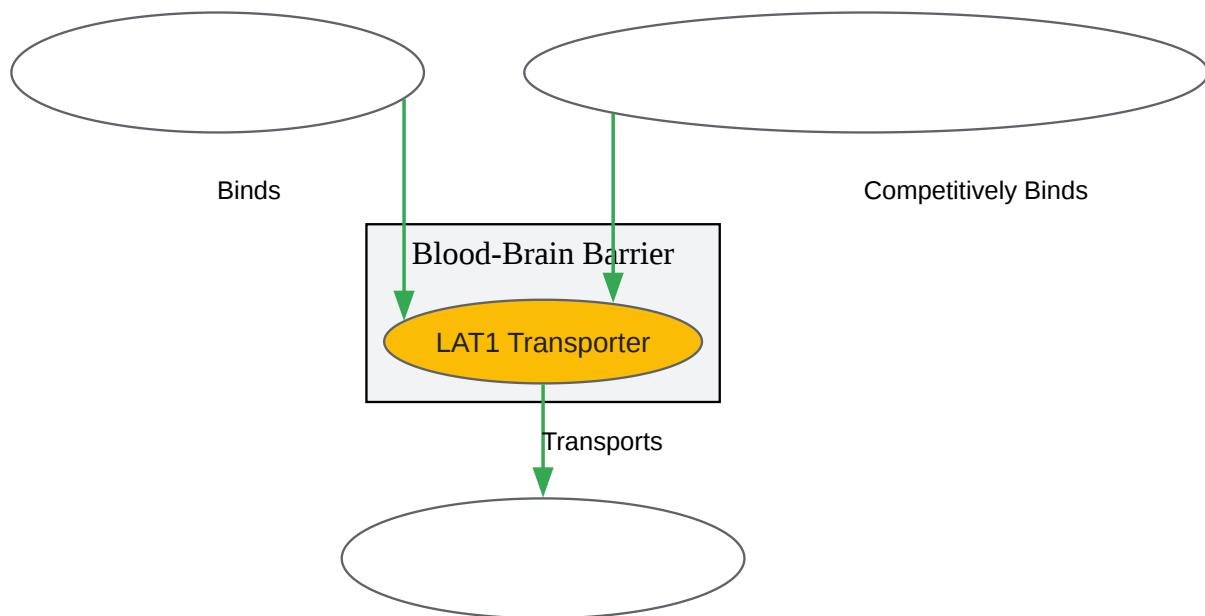
Mass Spectrometry

Mass spectral data is available, providing information on the fragmentation pattern of the molecule.^[2]

Synthesis

1-Aminocyclohexanecarboxylic acid is a synthetic compound and is not known to occur naturally.^[5] Industrial production methods include the ammonolysis of 1-chlorocyclohexanecarboxylic acid and Curtius-type rearrangements.^[5] Another common laboratory synthesis involves the Strecker synthesis, starting from cyclohexanone. A general representation of a synthetic route is as follows:

[Click to download full resolution via product page](#)


Fig. 1: A simplified synthetic scheme for **1-Aminocyclohexanecarboxylic acid**.

Biological Activity and Mechanism of Action

The primary biological significance of **1-Aminocyclohexanecarboxylic acid** lies in its role as a structural mimic of natural amino acids and its ability to influence amino acid transport.

Inhibition of Neutral Amino Acid Transport

1-Aminocyclohexanecarboxylic acid is a non-metabolizable amino acid that has been shown to be a substrate for the large neutral amino acid (LNAA) transporter system at the blood-brain barrier.^{[14][15]} This transporter, also known as the L-type amino acid transporter 1 (LAT1), is responsible for the transport of essential amino acids into the brain.^{[14][16]} By competing with natural LNAs for binding to the transporter, **1-Aminocyclohexanecarboxylic acid** can competitively inhibit their uptake.^{[14][17]} This property makes it a useful tool for studying the kinetics and physiological importance of the LNAA transporter system.^[15]

[Click to download full resolution via product page](#)

Fig. 2: Mechanism of competitive inhibition of the LAT1 transporter.

Application in Peptide and Protein Design

The incorporation of **1-Aminocyclohexanecarboxylic acid** into peptide chains introduces significant conformational constraints.[3][18] Unlike linear amino acid residues which have a high degree of rotational freedom, the cyclic structure of Ac6c restricts the possible backbone dihedral angles (phi and psi). This property is highly valuable in the design of peptidomimetics and protein nanostructures for several reasons:

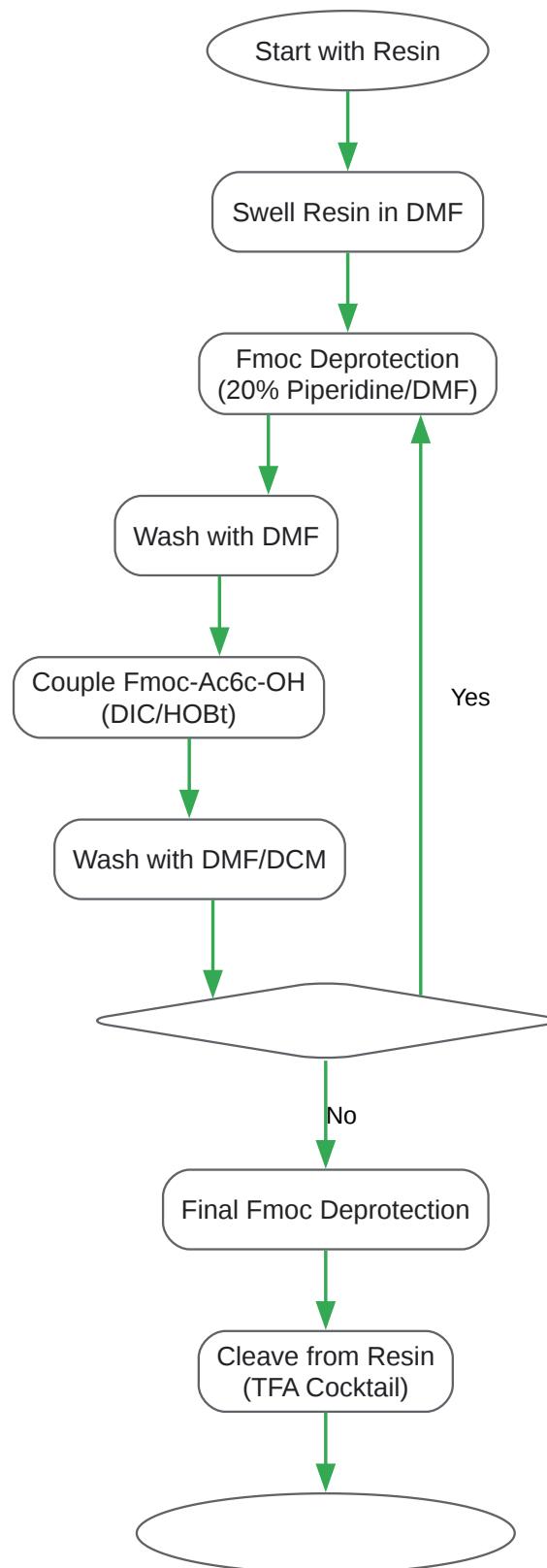
- **Stabilization of Secondary Structures:** Ac6c can be used to induce and stabilize specific secondary structures, such as β -turns and helices, within a peptide sequence.[18][19]
- **Enhanced Biological Activity:** By locking a peptide into a bioactive conformation, the binding affinity and selectivity for its target receptor or enzyme can be significantly improved.
- **Increased Proteolytic Stability:** The non-natural structure of Ac6c can render peptides more resistant to degradation by proteases, thereby increasing their *in vivo* half-life.[20]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) incorporating 1-Aminocyclohexanecarboxylic acid

The following is a generalized protocol for the manual incorporation of Fmoc-**1-Aminocyclohexanecarboxylic acid** into a peptide sequence using Fmoc/tBu-based solid-phase peptide synthesis.[\[21\]](#)[\[22\]](#)[\[23\]](#)

Materials:


- Fmoc-protected amino acids (including Fmoc-**1-Aminocyclohexanecarboxylic acid**)
- Rink Amide resin (or other suitable solid support)
- N,N'-Diisopropylcarbodiimide (DIC) or other carbodiimide coupling agent
- Hydroxybenzotriazole (HOBr) or an equivalent additive
- Piperidine solution (20% in DMF)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Diisopropylethylamine (DIPEA)
- Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5)
- Solid-phase synthesis vessel

Procedure:

- Resin Swelling: Swell the resin in DMF for at least 30 minutes in the synthesis vessel.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add the 20% piperidine in DMF solution to the resin and agitate for 20-30 minutes.

- Drain the solution and wash the resin thoroughly with DMF (3-5 times).
- Amino Acid Coupling:
 - In a separate vial, dissolve **Fmoc-1-Aminocyclohexanecarboxylic acid** (3-5 equivalents relative to resin loading) and HOBT (3-5 equivalents) in DMF.
 - Add DIC (3-5 equivalents) to the amino acid solution and allow to pre-activate for 5-10 minutes.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate the reaction mixture for 1-2 hours.
 - Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), repeat the coupling step.
- Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
- Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.
- Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step (step 2).
- Cleavage and Deprotection:
 - Wash the resin with DCM and dry it under a stream of nitrogen.
 - Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
 - Filter the resin and collect the filtrate containing the cleaved peptide.
 - Precipitate the peptide by adding cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

- Dry the crude peptide under vacuum.
- Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

[Click to download full resolution via product page](#)**Fig. 3:** Workflow for Solid-Phase Peptide Synthesis with Ac6c.

Safety and Handling

1-Aminocyclohexanecarboxylic acid is generally considered to have low acute toxicity.^[5]

However, it is classified as a skin and eye irritant.^[10] Prolonged or repeated skin contact may cause irritation, and inhalation of dust can lead to respiratory discomfort.^[5] It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask.

Conclusion

1-Aminocyclohexanecarboxylic acid is a versatile and valuable tool for researchers in the fields of medicinal chemistry, peptide science, and drug discovery. Its unique conformational properties allow for the rational design of peptides and peptidomimetics with improved stability, activity, and pharmacokinetic profiles. A thorough understanding of its chemical characteristics, biological activities, and synthetic applications, as outlined in this guide, will facilitate its effective use in the development of novel therapeutic agents and advanced biomaterials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Amino-1-cyclohexanecarboxylic acid(2756-85-6) 1H NMR spectrum [chemicalbook.com]
- 2. 1-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 1366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Page loading... [guidechem.com]
- 6. aapep.bocsci.com [aapep.bocsci.com]
- 7. 1-Amino-1-cyclohexanecarboxylic acid | 2756-85-6 [chemicalbook.com]
- 8. Buy 1-Aminocyclohexanecarboxylic acid | 2756-85-6 [smolecule.com]

- 9. tcichemicals.com [tcichemicals.com]
- 10. spectrabase.com [spectrabase.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 1-Amino-1-cyclohexanecarboxylic acid(2756-85-6) IR Spectrum [chemicalbook.com]
- 14. Inhibition of neutral amino acid transport across the human blood-brain barrier by phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Blood-brain barrier transport of 1-aminocyclohexanecarboxylic acid, a nonmetabolizable amino acid for in vivo studies of brain transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1) by Structure-Based Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 18. Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. lifechemicals.com [lifechemicals.com]
- 21. luxembourg-bio.com [luxembourg-bio.com]
- 22. peptide.com [peptide.com]
- 23. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Aminocyclohexanecarboxylic Acid (CAS 2756-85-6)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b555797#1-aminocyclohexanecarboxylic-acid-cas-number-2756-85-6>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com